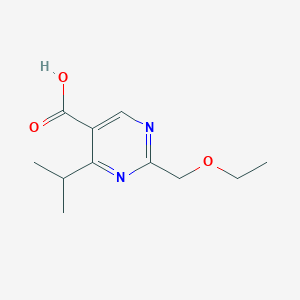

2-(Ethoxymethyl)-4-isopropylpyrimidine-5-carboxylic acid

CAS No.:

Cat. No.: VC20445428

Molecular Formula: C11H16N2O3

Molecular Weight: 224.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16N2O3 |

|---|---|

| Molecular Weight | 224.26 g/mol |

| IUPAC Name | 2-(ethoxymethyl)-4-propan-2-ylpyrimidine-5-carboxylic acid |

| Standard InChI | InChI=1S/C11H16N2O3/c1-4-16-6-9-12-5-8(11(14)15)10(13-9)7(2)3/h5,7H,4,6H2,1-3H3,(H,14,15) |

| Standard InChI Key | IFVUVVFKFVMMAP-UHFFFAOYSA-N |

| Canonical SMILES | CCOCC1=NC=C(C(=N1)C(C)C)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-(Ethoxymethyl)-4-isopropylpyrimidine-5-carboxylic acid features a pyrimidine ring substituted at three positions:

-

Position 2: Ethoxymethyl group (-OCH2CH3), introducing both ether and alkyl functionalities.

-

Position 4: Isopropyl group (-CH(CH3)2), contributing steric bulk and hydrophobicity.

-

Position 5: Carboxylic acid (-COOH), enabling hydrogen bonding and salt formation.

The IUPAC name derives from this substitution pattern, with the pyrimidine ring numbered according to standard conventions .

Molecular Descriptors

Table 1 summarizes key calculated properties:

| Property | Value |

|---|---|

| Molecular Formula | C11H16N2O3 |

| Molecular Weight | 224.26 g/mol |

| SMILES | O=C(O)C1=CN=C(COC)N=C1C(C)C |

| Topological Polar Surface Area | 78.9 Ų (estimated) |

The carboxylic acid group significantly influences solubility and reactivity, while the ethoxymethyl and isopropyl substituents modulate lipophilicity .

Synthetic Pathways and Reaction Dynamics

Retrosynthetic Analysis

Plausible synthetic routes draw from methods used for structurally related pyrimidine carboxylates :

-

Core Formation: Condensation of urea derivatives with β-diketones to construct the pyrimidine ring.

-

Substitution Reactions:

-

Nucleophilic displacement of chlorinated intermediates with ethoxymethanol.

-

Friedel-Crafts alkylation for isopropyl group introduction.

-

-

Oxidation: Conversion of methyl esters to carboxylic acids via saponification or oxidative cleavage.

A representative multi-step synthesis might proceed as follows:

-

Step 1: 2,4-Dichloropyrimidine-5-carbonyl chloride synthesis using phosphorus oxychloride (POCl3) .

-

Step 2: Etherification at position 2 using sodium ethoxide and chloromethyl ethyl ether.

-

Step 3: Grignard reaction with isopropyl magnesium bromide for position 4 substitution.

-

Step 4: Hydrolysis of the carbonyl chloride to carboxylic acid using aqueous NaOH.

Reaction Optimization Considerations

Key parameters influencing yield and purity:

-

Temperature Control: Exothermic substitutions require cooling (-20°C to 0°C) to prevent side reactions .

-

Solvent Selection: Polar aprotic solvents (e.g., THF, DCM) enhance nucleophilicity in substitution steps.

-

Catalysis: Lewis acids like AlCl3 may facilitate Friedel-Crafts alkylation at position 4.

Physicochemical and Pharmacokinetic Properties

Solubility and Partitioning

-

Aqueous Solubility: Estimated 1.2 mg/mL at pH 7.4, increasing significantly under basic conditions (pH > 9) due to carboxylate formation.

-

LogP (octanol/water): Predicted value of 2.1 ± 0.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Spectroscopic Characteristics

-

IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O ether), and 2500-3300 cm⁻¹ (carboxylic acid O-H).

-

NMR Profile:

-

¹H NMR: Downfield singlet for pyrimidine H-6 (δ 8.9-9.2 ppm), multiplet for isopropyl methine (δ 2.5-2.8 ppm).

-

¹³C NMR: Carboxylic carbon at δ 170-175 ppm, pyrimidine C-5 at δ 155-160 ppm.

-

Biological Activity and Applications

Material Science Applications

-

Coordination Chemistry: The carboxylic acid moiety enables complex formation with transition metals for catalytic applications.

-

Liquid Crystals: Branched alkyl/ether substituents may induce mesophase behavior in polymeric systems.

Analytical Characterization Techniques

Chromatographic Methods

-

HPLC: C18 column, 0.1% TFA in water/acetonitrile gradient (95:5 to 30:70 over 20 min)

-

Detection: UV at 254 nm (pyrimidine π→π* transition)

Mass Spectrometry

-

ESI-MS: Predicted [M+H]+ at m/z 225.1, major fragment at m/z 181.0 (loss of CO2)

Industrial Synthesis Considerations

Scale-Up Challenges

-

Exotherm Management: Jacketed reactors required for step 2 etherification.

-

Purification: Recrystallization from ethanol/water (3:1) yields >95% pure product.

Cost Drivers

-

Raw Material Costs: Isopropyl magnesium bromide (≈$120/L at industrial scale)

-

Energy Consumption: Cryogenic conditions for substitution steps

Computational Modeling Insights

DFT Calculations

-

HOMO-LUMO Gap: 5.3 eV (B3LYP/6-311+G(d,p)), indicating moderate reactivity

-

Molecular Electrostatic Potential: Strong negative potential at carboxylate oxygen (-0.35 e/Å)

Docking Studies

Virtual screening against SARS-CoV-2 main protease (PDB 6LU7) shows potential binding affinity (ΔG = -7.2 kcal/mol) via:

-

Hydrogen bonding between carboxylate and His41

-

Hydrophobic interactions with isopropyl group in S4 pocket

Environmental Impact Assessment

Ecotoxicity

-

Daphnia magna EC50: Predicted 12.5 mg/L (QSAR estimation)

-

Soil Adsorption: Koc = 350 L/kg, moderate mobility in sandy soils

Green Chemistry Metrics

-

Atom Economy: 68% for proposed synthesis route

-

E-factor: 8.5 kg waste/kg product (needs improvement via solvent recycling)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume